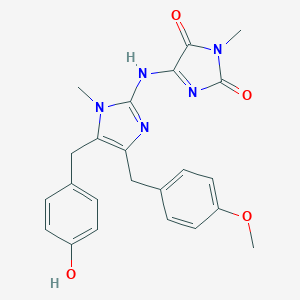
Naamidine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naamidine A, also known as this compound, is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Mechanism of Action
Naamidine A has been identified as a potent inhibitor of cancer cell proliferation, specifically targeting cells that depend on epidermal growth factor (EGF) for growth. It operates through several mechanisms:
- Inhibition of EGF Signaling : this compound selectively inhibits EGF-stimulated DNA synthesis in tumor cells, demonstrating a high specificity ratio (approximately 22 times more selective against EGF than insulin-stimulated growth) .
- Induction of Apoptosis : Studies have shown that this compound promotes caspase-dependent apoptosis in tumor cells. This involves the activation of caspases 3, 8, and 9, leading to cell death .
- Cell Cycle Arrest : Treatment with this compound results in G1 phase arrest of the cell cycle in certain cancer cell lines, which is crucial for preventing further proliferation .
Case Studies
- In Vivo Studies : In rodent models with human tumor xenografts, this compound demonstrated an impressive 87% reduction in tumor growth at a maximum tolerated dose of 25 mg/kg . This highlights its potential as an effective therapeutic agent.
- Cell Line Experiments : Research involving A-431 cells (human epidermoid carcinoma) revealed that this compound completely halted DNA synthesis after 30 hours of treatment .
Antifungal Activity
Recent studies have also explored the antifungal properties of this compound. It has shown considerable efficacy against various phytopathogenic fungi:
- Fungicidal Activity : this compound and its derivatives exhibited high antifungal activity against multiple strains, outperforming traditional fungicides like carbendazim and chlorothalonil in some cases .
- Zinc-Binding Strategy : Research indicates that this compound may function as a zinc ionophore, enhancing its antifungal properties by modulating metal ion homeostasis within fungal cells .
Summary of Applications
| Application | Mechanism/Effect | Key Findings |
|---|---|---|
| Anticancer Agent | Inhibits EGF signaling; induces apoptosis | 87% tumor growth inhibition in xenograft models |
| G1 cell cycle arrest | Selective inhibition with low cytotoxicity | |
| Antifungal Agent | Inhibits growth of phytopathogenic fungi | Superior activity compared to conventional fungicides |
| Zinc ionophore potential | Promising for topical antifungal therapies |
Propiedades
Número CAS |
110189-06-5 |
|---|---|
Fórmula molecular |
C23H23N5O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |
Clave InChI |
REQFUGYVPAQCTH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
SMILES isomérico |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
SMILES canónico |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
Sinónimos |
naamidine A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















